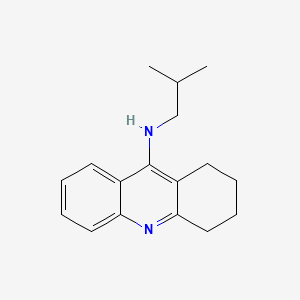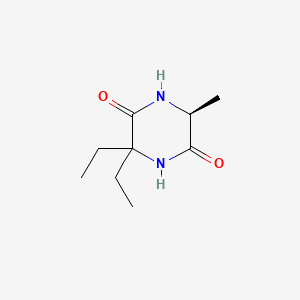
2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI) is a chemical compound with the molecular formula C10H18N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Métodos De Preparación
The synthesis of 2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI) involves several steps. One common method includes the reaction of diethylamine with methyl acrylate to form an intermediate, which is then cyclized to produce the desired piperazinedione. The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI) can be compared with other similar compounds, such as:
2,5-Piperazinedione,3,3-diethyl-: This compound lacks the methyl group present in 2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI), which may affect its chemical properties and biological activity.
2,5-Piperazinedione,3,3-dimethyl-:
2,5-Piperazinedione,3-ethyl-6-methyl-: This compound has a different substitution pattern, which may result in distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H16N2O2 |
|---|---|
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
(6S)-3,3-diethyl-6-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C9H16N2O2/c1-4-9(5-2)8(13)10-6(3)7(12)11-9/h6H,4-5H2,1-3H3,(H,10,13)(H,11,12)/t6-/m0/s1 |
Clave InChI |
KOSUWMCFGPNUSR-LURJTMIESA-N |
SMILES isomérico |
CCC1(C(=O)N[C@H](C(=O)N1)C)CC |
SMILES canónico |
CCC1(C(=O)NC(C(=O)N1)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



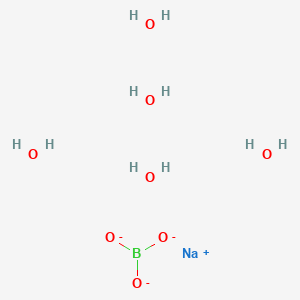
![5-[2,4,5-tris(3,5-dicarboxyphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13740037.png)
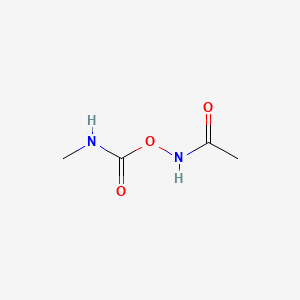
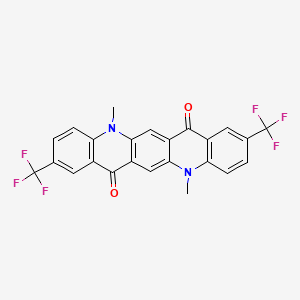
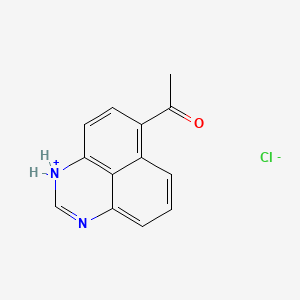
![(2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13740055.png)
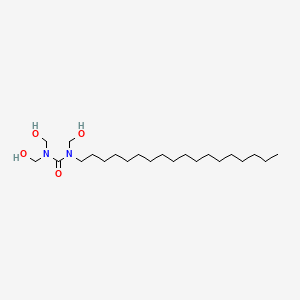

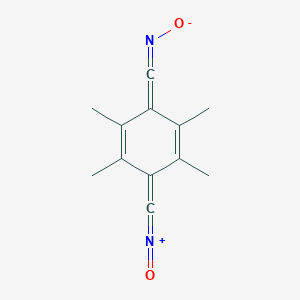
![1-[3-(2-methylphenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B13740070.png)

